molecular formula C12H14F2O3 B8174814 4-(2,2-Difluoroethoxy)-2-isopropylbenzoic acid

4-(2,2-Difluoroethoxy)-2-isopropylbenzoic acid

Cat. No.: B8174814
M. Wt: 244.23 g/mol
InChI Key: CLLYYBYSRXZWII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,2-Difluoroethoxy)-2-isopropylbenzoic acid is an organic compound that features a benzoic acid core substituted with a 2,2-difluoroethoxy group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the reaction of 4-hydroxy-2-isopropylbenzoic acid with 2,2-difluoroethanol in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the etherification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroethoxy)-2-isopropylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding quinones under strong oxidizing conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,2-Difluoroethoxy)-2-isopropylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)-2-isopropylbenzoic acid involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or modulation of biological pathways. The isopropyl group may contribute to the compound’s lipophilicity, affecting its distribution and bioavailability in biological systems .

Comparison with Similar Compounds

Similar Compounds

    4-(2,2,2-Trifluoroethoxy)benzoic acid: Similar structure but with a trifluoroethoxy group instead of a difluoroethoxy group.

    4-(2,2-Difluoroethoxy)-2-fluorobenzoic acid: Similar structure but with an additional fluorine atom on the benzoic acid ring.

Uniqueness

4-(2,2-Difluoroethoxy)-2-isopropylbenzoic acid is unique due to the combination of the difluoroethoxy and isopropyl groups, which confer distinct chemical and physical properties. The presence of the difluoroethoxy group enhances metabolic stability and lipophilicity, while the isopropyl group provides additional steric hindrance, potentially affecting the compound’s reactivity and interaction with biological targets .

Properties

IUPAC Name

4-(2,2-difluoroethoxy)-2-propan-2-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O3/c1-7(2)10-5-8(17-6-11(13)14)3-4-9(10)12(15)16/h3-5,7,11H,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLYYBYSRXZWII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)OCC(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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